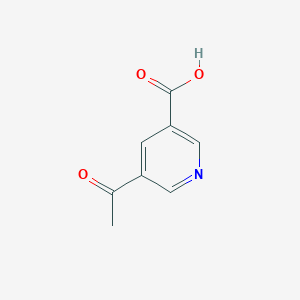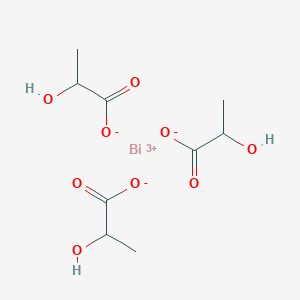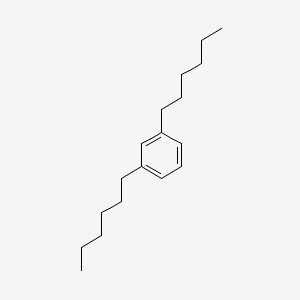
Methyl 2,2-dimethyl-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethyl-4-oxopentanoic acid chloride with methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including solvents and plasticizers.
Mecanismo De Acción
The mechanism by which methyl 2,2-dimethyl-4-oxopentanoate exerts its effects depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2,2-dimethyl-4-oxopentanoate can be compared with other similar compounds, such as:
Methyl 4-oxopentanoate: Similar in structure but lacks the additional methyl groups.
Methyl 2-methyl-4-oxopentanoate: Has one less methyl group compared to this compound.
Methyl 3,3-dimethyl-4-oxopentanoate: The position of the methyl groups differs, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
66372-99-4 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-8(2,3)7(10)11-4/h5H2,1-4H3 |
Clave InChI |
LHQVAKJKSNADQG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)C(=O)OC |
SMILES canónico |
CC(=O)CC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B3055631.png)



![3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3055635.png)



